2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Description

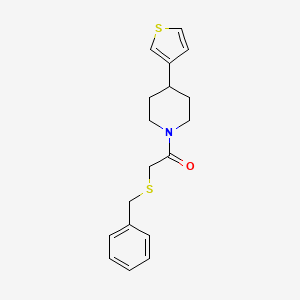

2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine core substituted with a thiophen-3-yl group at the 4-position and an ethanone moiety linked to a benzylthio group.

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS2/c20-18(14-22-12-15-4-2-1-3-5-15)19-9-6-16(7-10-19)17-8-11-21-13-17/h1-5,8,11,13,16H,6-7,9-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFYBOUWVJHPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthiol.

Formation of the Piperidine Ring: The piperidine ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Coupling Reactions: The benzylthio group and the piperidine ring are coupled with a thiophene derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways: The compound may modulate signaling pathways, enzyme activity, or gene expression to exert its effects.

Comparison with Similar Compounds

Research Findings and Limitations

While direct studies on 2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone are sparse, related compounds highlight trends:

- Antimicrobial Activity : Thiourea derivatives (e.g., CAS 2414485-55-3) show moderate antifungal activity, suggesting the target compound’s benzylthio group could enhance similar effects .

- Kinase Inhibition: Piperidin-1-yl ethanones with hydrophobic substituents (e.g., CAS 2097901-23-8) inhibit tyrosine kinases, implying the thiophene and benzylthio groups in the target compound may synergize for improved selectivity .

Limitations :

- No published data on the target compound’s solubility, toxicity, or in vivo efficacy.

Biological Activity

2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzylthio Group : Reaction of benzyl chloride with sodium thiolate to yield benzylthiol.

- Formation of the Piperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Coupling with Thiophene : Nucleophilic substitution or other reactions to connect the thiophene derivative with the piperidine structure.

This synthetic route allows for the production of the compound in a controlled manner, optimizing yield and purity for further biological evaluation.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For example, it has been tested against various human cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell cycle regulation .

The proposed mechanism of action involves:

- Molecular Targets : Interaction with specific enzymes and receptors that are crucial for cellular function.

- Pathway Modulation : Alteration of signaling pathways that lead to changes in gene expression and cellular responses.

This multifaceted approach allows the compound to exert its biological effects effectively, making it a candidate for further drug development .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against multiple strains; MIC values ranged from 0.5 to 2 µg/mL. |

| Study B | Anticancer Activity | Showed IC50 values in the low micromolar range against breast cancer cells; induced apoptosis through mitochondrial pathways. |

| Study C | Mechanistic Insights | Identified specific enzyme targets; suggested involvement in metabolic modulation leading to enhanced therapeutic effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.